

An In-depth Technical Guide to the Predicted ADME Properties of (R)-Diprafenone

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Compound of Interest

Compound Name: *Diprafenone, (R)-*

Cat. No.: *B15193535*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (R)-Diprafenone. The information herein is compiled from preclinical data, with a focus on quantitative analysis and experimental methodologies. Given that Diprafenone is an analog of Propafenone, relevant data for Propafenone, particularly its R-enantiomer, is included to provide a more complete predictive profile.

Predicted ADME Profile Summary

The ADME properties of a drug candidate are critical determinants of its clinical efficacy and safety. For (R)-Diprafenone, preclinical studies, primarily in rats, indicate prompt but sustained absorption, rapid and wide distribution, extensive metabolism, and primary excretion through the biliary-fecal route with significant enterohepatic recirculation.

Data Presentation: Quantitative ADME Parameters

The following tables summarize the key quantitative ADME parameters for Diprafenone and its structural analog, Propafenone.

Table 1: Absorption Properties

Parameter	Value	Species	Notes	Citation
Diprafenone Absorption	50 - 80%	Rat	Following acute oral administration.	[1]
Propafenone Bioavailability	3.4% (150 mg tablet)	Human	Exhibits a significant, saturable first-pass effect.	[2][3]
10.6% (300 mg tablet)	Human	Bioavailability is dose-dependent.	[2][3]	
~70%	Human	In patients with severe liver dysfunction.	[2][4]	
Time to Peak Plasma (Tmax)	Plateau up to 5-6 h	Rat	For Diprafenone after oral dosing.	[1]
~3.5 hours	Human	For Propafenone immediate-release tablets.	[2]	
Effect of Food	Increases bioavailability	Human	For Propafenone.	[5]

Table 2: Distribution Properties

Parameter	Value	Species	Notes	Citation
Volume of Distribution (Vd)	4 - 5 L/kg	Rat	For Diprafenone.	[1]
Plasma Protein Binding	~90% (in vitro)	Rat, Dog, Human	For Propafenone.	[6]
69 - 88% (in vivo)	Rat	For Propafenone.	[6]	
77 - 89% (in vivo)	Human	For Propafenone.	[6]	
97%	Not Specified	For Propafenone, primarily to alpha-1-acid glycoprotein.	[7][8]	
Tissue Distribution	Highest levels in the lung	Rat	For Diprafenone after intravenous administration.	[1]

Table 3: Metabolism Properties

Parameter	Value	Species	Notes	Citation
Metabolism Rate	Rapid and quantitative	Rat	For Diprafenone.	[1]
Metabolic Site	Liver (extensive)	Human	For Propafenone.	[2][8]
Metabolic Pathways	5-hydroxylation	Human	Major pathway for Propafenone, mediated by CYP2D6.	[4][9]
N-depropylation	Human	Forms norpropafenone, mediated by CYP3A4 and CYP1A2.	[4][9]	
Stereoselectivity	R-enantiomer cleared faster	Human	For Propafenone, via the 5-hydroxylation pathway.	[4][7]
Half-life ($t_{1/2}$)	0.2 h (α -phase, IV)	Rat	For Diprafenone plasma radioactivity.	[1]
1.5 h (β -phase, IV)	Rat	For Diprafenone plasma radioactivity.	[1]	
6 - 8 h (β -phase, Oral)	Rat	For Diprafenone plasma radioactivity.	[1]	
2 - 10 hours	Human	For Propafenone in extensive metabolizers.	[4]	

Table 4: Excretion Properties

Parameter	Value	Species	Notes	Citation
Total Excretion (48h)	~95% (IV admin)	Rat	For [3H]-Diprafenone.	[1]
Route of Excretion	Urine: 20%	Rat	For [3H]-Diprafenone after IV administration.	[1]
Feces: 75%	Rat	For [3H]-Diprafenone after IV administration.	[1]	
Biliary Excretion	Significant	Rat	Primary origin of fecal excretion for Diprafenone.	[1]
Enterohepatic Cycling	Extensive	Rat	Reabsorption of biliary-excreted radioactivity observed.	[1]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of ADME studies. Below are representative protocols for key assays used to determine the parameters listed above.

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a compound after oral and intravenous administration in rats, similar to the study performed for Diprafenone.[1]

- **Animal Model:** Male Sprague-Dawley rats (225-275 g) are used. Animals are acclimatized for at least one week prior to the study.[10]
- **Dosing Formulation:** The test compound (e.g., ³H-labeled Diprafenone) is dissolved in a suitable vehicle (e.g., water or saline) for both oral (PO) and intravenous (IV) administration.

- Administration:
 - IV Group: Animals receive a single bolus injection of the compound (e.g., 3 mg/kg) via the tail vein.
 - PO Group: Animals receive a single dose (e.g., 9 mg/kg) via oral gavage.
- Sample Collection:
 - Blood samples (~200 μ L) are collected from the tail vein or a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.^[4]
 - Plasma is separated by centrifugation (e.g., 10,000 x g for 5 min at 4°C).
- Sample Analysis:
 - The concentration of the parent drug and/or total radioactivity in plasma samples is quantified using a validated analytical method, such as LC-MS/MS or liquid scintillation counting for radiolabeled compounds.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters like half-life ($t_{1/2}$), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

This in vitro assay predicts hepatic clearance by measuring the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.

- Materials: Pooled liver microsomes (human or rat), NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound.^{[1][2]}
- Reaction Preparation:
 - A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
 - The test compound is added to the mixture at a final concentration (e.g., 1 μ M).
- Incubation:

- The mixture is pre-warmed to 37°C.
- The metabolic reaction is initiated by adding the NADPH regenerating system.
- Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[11]
- Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
- Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).[2]

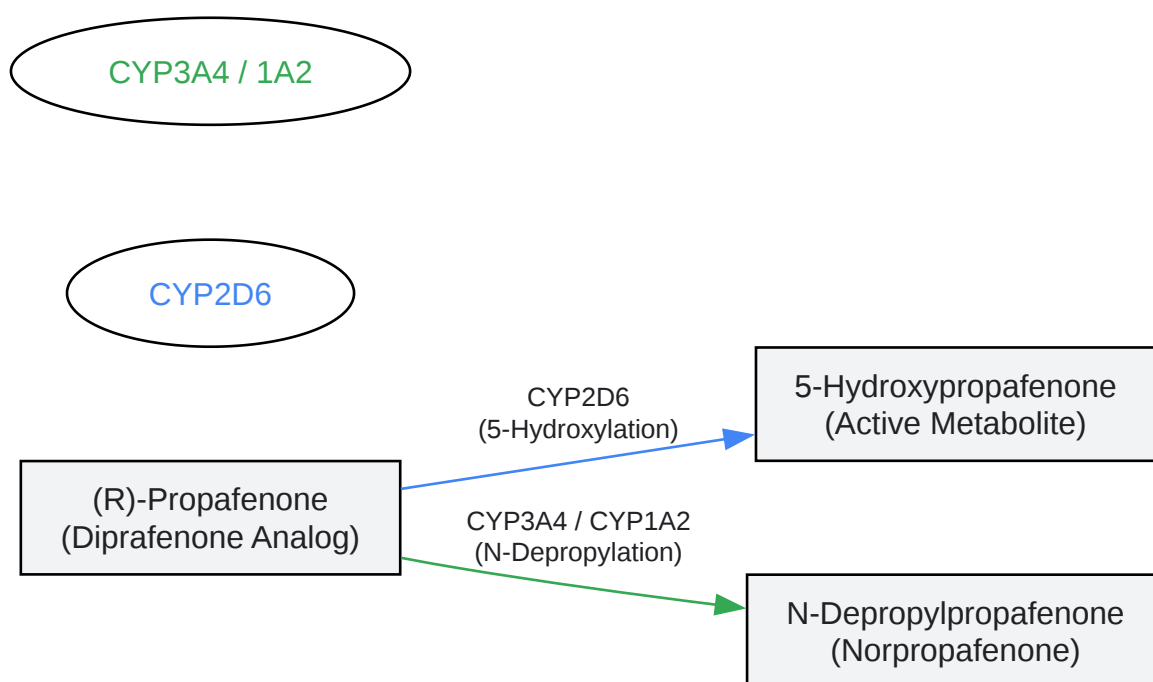
This assay determines the fraction of a drug that is unbound to plasma proteins and thus is free to distribute to tissues and interact with targets.

- Materials: Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 12-14 kDa MWCO), plasma (human or rat), phosphate-buffered saline (PBS, pH 7.4), and test compound.[7][12]
- Procedure:
 - The test compound is added to plasma to achieve the desired final concentration.
 - The plasma containing the compound (~300 μ L) is added to the sample chamber of the RED device.
 - An equal volume of PBS (~500 μ L) is added to the buffer chamber.
- Equilibration: The device is sealed and incubated at 37°C with shaking for a predetermined time (e.g., 4 hours) to allow the free drug to reach equilibrium across the membrane.[8]
- Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

- **Matrix Matching:** The plasma sample is diluted with PBS, and the buffer sample is mixed with blank plasma to ensure comparable matrix effects during analysis.
- **Analysis:** The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
- **Calculation:** The percent unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.

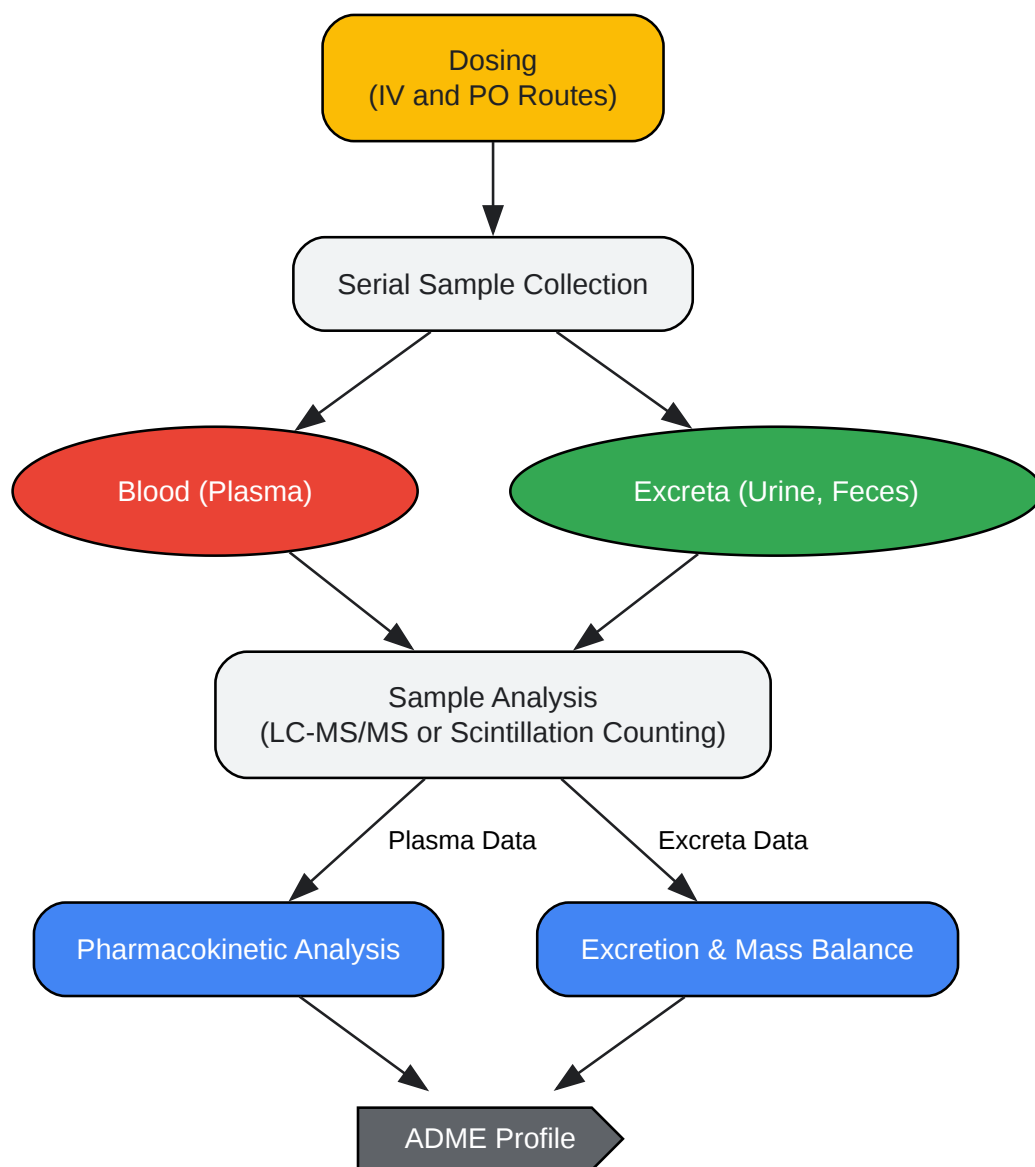
Visualizations: Pathways and Workflows

The following diagrams illustrate key ADME processes relevant to (R)-Diprafenone.



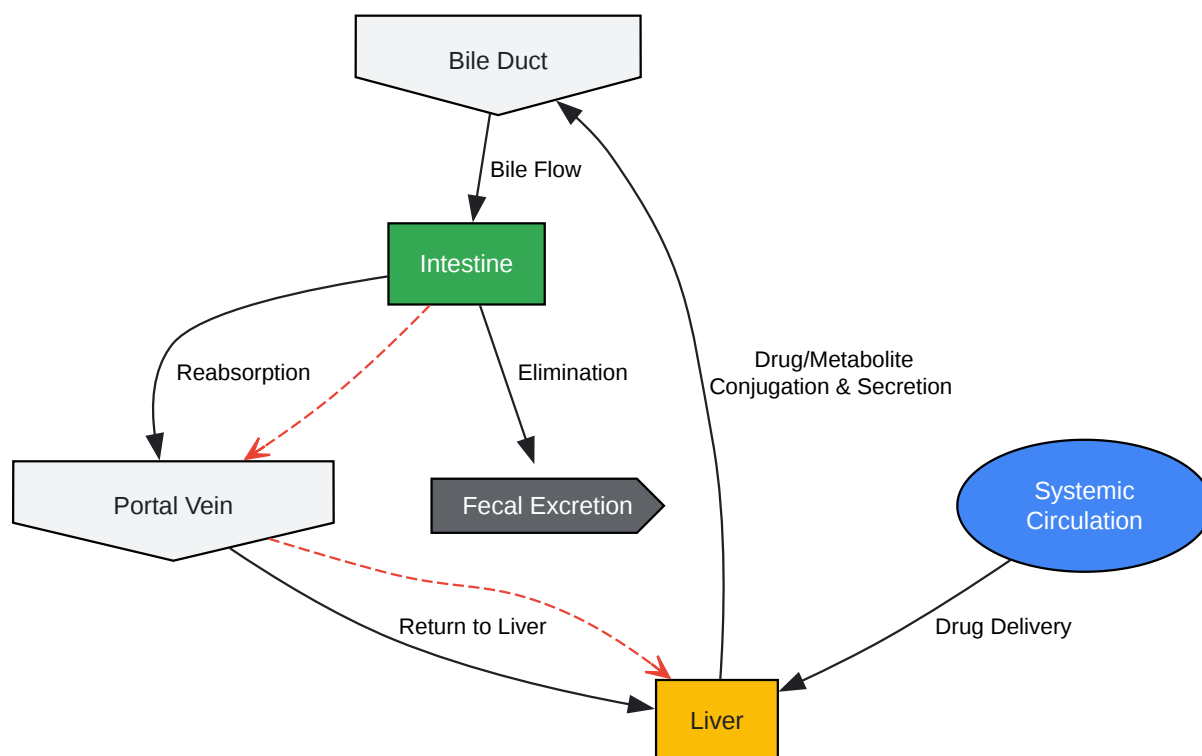
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Caption: Predicted metabolic pathway of (R)-Diprafenone based on its analog, Propafenone.



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Caption: General experimental workflow for an in vivo ADME study in a rodent model.



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Caption: Diagram of enterohepatic circulation, a key pathway for (R)-Diprafenone.

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